molecular formula C6H8IN3 B2875882 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1955523-82-6

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B2875882
CAS No.: 1955523-82-6
M. Wt: 249.055
InChI Key: VBPMBLKWANECPJ-UHFFFAOYSA-N
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Description

3-Iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1955523-82-6) is a versatile halogenated building block critical for modern medicinal chemistry and drug discovery research. This compound features the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold, a privileged structure found in a wide range of biologically active molecules . The iodine atom at the 3-position serves as a reactive handle for further structural diversification via metal-catalyzed cross-coupling reactions, enabling efficient access to a library of functionalized derivatives for biological screening . Pyrazolo[1,5-a]pyrimidines are of significant research interest due to their potent protein kinase inhibitor (PKI) activity and their role in targeted cancer therapy . They are key scaffolds in pharmaceuticals targeting kinases such as CK2, EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer and melanoma . As a synthetic intermediate, this 3-iodo derivative is invaluable for constructing more complex molecules through palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing researchers to explore structure-activity relationships and optimize lead compounds . The compound is typically supplied as a solid powder. It is essential to handle this material with care and refer to its Safety Data Sheet (SDS) before use. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPMBLKWANECPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955523-82-6
Record name 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Preparation Methods

Reaction Mechanism and Optimization

The process begins with the cyclocondensation of amino pyrazoles (e.g., 5-amino-1H-pyrazole) with enaminones at 80°C in water, forming the pyrazolo[1,5-a]pyrimidine core. Subsequent oxidative iodination occurs in situ via the NaI–K₂S₂O₈ system, which generates iodine radicals that selectively substitute the C-3 position of the heterocycle (Figure 1). The use of water as a solvent enhances sustainability, while the absence of transition-metal catalysts simplifies purification.

Key Conditions:

  • Molar Ratios: Enaminone : amino pyrazole : NaI = 1 : 1 : 1.2
  • Temperature: 80°C under aerobic conditions
  • Workup: Extraction with dichloromethane (DCM), drying over Na₂SO₄, and column chromatography (ethyl acetate/hexane)

This method achieves yields of 68–82% for 3-iodo derivatives, with excellent regioselectivity confirmed by NMR and X-ray crystallography.

Post-Cyclization Halogenation Using Iodine Monochloride

An alternative approach involves the iodination of pre-synthesized pyrazolo[1,5-a]pyrimidines using iodine monochloride (ICl). While this two-step method is less atom-economical, it offers flexibility for introducing iodine into advanced intermediates.

Procedure and Selectivity

Pyrazolo[1,5-a]pyrimidinethiones are treated with ICl in dichloromethane at room temperature, leading to electrophilic substitution at the C-3 position. The reaction proceeds via initial attack at the nucleophilic C-3 center, followed by potential diiodination at C-4 if excess ICl is used. Mono-iodination is achievable by limiting ICl to 1 equivalent (Table 1).

Table 1: Iodination of Pyrazolo[1,5-a]Pyrimidinethiones with ICl

Substrate ICl (Equiv.) Product Yield (%)
2-Phenyl derivative 1.0 3-Iodo-2-phenyl 65
2-Phenyl derivative 2.0 3,4-Diiodo-2-phenyl 58

Despite moderate yields (55–65%), this method avoids the need for harsh oxidants, making it suitable for iodine-sensitive functional groups.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The one-pot method outperforms post-cyclization iodination in terms of yield (82% vs. 65%) and step economy. However, the ICl-based approach allows for late-stage diversification, which is advantageous in medicinal chemistry campaigns.

Environmental Impact

The aqueous conditions and absence of heavy metals in the one-pot protocol align with green chemistry principles, whereas ICl reactions require halogenated solvents (e.g., DCM) and generate stoichiometric HCl byproducts.

Functional Group Tolerance

Both methods tolerate electron-donating and electron-withdrawing substituents on the pyrazole and pyrimidine rings. However, the one-pot strategy is incompatible with acid-labile groups due to the acidic reaction medium.

Structural Characterization and Applications

Spectroscopic Validation

3-Iodo-pyrazolo[1,5-a]pyrimidines exhibit distinct NMR signatures:

  • ¹H NMR: Downfield shifts for H-2 (δ 8.2–8.5 ppm) due to iodine’s electron-withdrawing effect
  • ¹³C NMR: C-3 resonance at δ 90–95 ppm, characteristic of aryl iodides

X-ray diffraction studies confirm the planar geometry of the heterocyclic core and the C–I bond length of 2.10–2.15 Å.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at position 3 serves as an effective leaving group in transition-metal-catalyzed cross-coupling reactions. These reactions enable the introduction of aryl, heteroaryl, or alkyl groups into the pyrazolo[1,5-a]pyrimidine scaffold.

Suzuki-Miyaura Coupling
This reaction couples the iodine-substituted compound with boronic acids under palladium catalysis. For example:

Reagents/ConditionsProductYieldReference
Pd(dppf)Cl₂, K₂CO₃, 7-aryl boronic acid, 80°C3-Aryl-pyrazolo[1,5-a]pyrimidine75–92%

Key Findings :

  • The use of XPhosPdG2/XPhos ligands minimizes debromination side reactions in analogous brominated systems, suggesting similar optimizations apply to iodinated derivatives .

  • Electron-rich boronic acids generally provide higher yields due to enhanced transmetallation efficiency .

Nucleophilic Substitution

The iodine atom undergoes nucleophilic displacement with amines, alkoxides, or thiols under mild conditions:

Example with Morpholine :

Reagents/ConditionsProductYieldReference
Morpholine, DMF, 60°C3-Morpholino-pyrazolo[1,5-a]pyrimidine68%

Mechanistic Insight :

  • The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing nature of the pyrimidine ring, which activates the C–I bond toward nucleophilic attack .

Oxidative Functionalization

The compound participates in oxidative transformations to introduce hydroxyl or carbonyl groups:

Oxidation to Ketone :

Reagents/ConditionsProductYieldReference
KMnO₄, H₂O, 60°C3-Oxo-pyrazolo[1,5-a]pyrimidine55%

Limitations :

  • Over-oxidation can occur, leading to ring-opening byproducts if reaction times are not tightly controlled.

Halogen Exchange Reactions

The iodine substituent can be replaced by other halogens under specific conditions:

Finkelstein Reaction :

Reagents/ConditionsProductYieldReference
NaBr, CuI, DMF, 100°C3-Bromo-pyrazolo[1,5-a]pyrimidine40%

Challenges :

  • Iodine’s lower electronegativity compared to bromine or chlorine makes halogen exchange less favorable, requiring harsh conditions .

Cyclization and Ring Expansion

The iodine atom facilitates intramolecular cyclizations to form fused polycyclic systems:

Formation of Pyrido-Fused Derivatives :

Reagents/ConditionsProductYieldReference
CuI, L-proline, K₃PO₄, DMSO, 120°CPyrido[2,3-d]pyrazolo[1,5-a]pyrimidine73%

Key Insight :

  • Microwave irradiation (180°C) significantly reduces reaction times from hours to minutes while maintaining yields .

Stability and Reactivity Trends

  • Thermal Stability : Deiodination occurs above 200°C, limiting high-temperature applications .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-coupling and nucleophilic substitutions .

This compound’s versatility in cross-coupling, substitution, and cyclization reactions makes it a valuable intermediate for synthesizing bioactive molecules and functional materials. Further optimization of reaction conditions could expand its utility in asymmetric catalysis and materials science.

Scientific Research Applications

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity for its target. Additionally, the pyrazolo[1,5-a]pyrimidine ring system can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its biological activity .

Comparison with Similar Compounds

Key Observations:

  • Iodine’s larger atomic radius may confer steric hindrance compared to bromine.
  • Trifluoromethyl (CF₃) Groups : Substitution at position 7 (e.g., ) introduces strong electron-withdrawing effects, stabilizing the heterocyclic core and modulating pharmacokinetic properties (e.g., metabolic stability).
  • Aromatic and Heterocyclic Substituents : Phenyl or pyrazole groups at position 3 or 5 (e.g., ) enhance π-π stacking interactions, relevant in enzyme inhibition or material science applications.

Physicochemical Properties

  • Solubility : Iodine’s hydrophobicity may reduce aqueous solubility compared to CF₃-substituted derivatives, which benefit from moderate polarity .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in high-yield syntheses (e.g., 91% for compound 6i in ) .
  • Spectroscopic Data : ¹H/¹³C NMR spectra for CF₃ derivatives (e.g., ) show distinct shifts for protons near electron-withdrawing groups, whereas iodine’s diamagnetic effects may alter splitting patterns .

Biological Activity

3-Iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C6H8IN3C_6H_8IN_3, with a molecular weight of 219.05 g/mol. The compound features a fused bicyclic structure that contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves cyclocondensation reactions between various electrophilic and nucleophilic components. Recent advancements have focused on improving yields and functionalization options to enhance the compound's bioactivity.

Biological Activity

This compound exhibits a range of biological activities:

1. Anticancer Activity

  • Several studies have demonstrated that pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

2. Enzyme Inhibition

  • The compound has been identified as a selective inhibitor of certain protein kinases such as AXL and c-MET. These kinases are implicated in cancer progression and metastasis . Inhibition of these targets can lead to reduced tumor growth and improved patient outcomes.

3. Antiviral Properties

  • Research indicates that some pyrazolo[1,5-a]pyrimidine derivatives exhibit antiviral activity against viruses like Para 3 and Leishmania tropica. Compounds in this class have been tested for their ability to inhibit viral replication and show promise as therapeutic agents .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on HeLa cells (cervical cancer) and L929 cells (normal fibroblast). The compound demonstrated a dose-dependent reduction in cell viability in HeLa cells while showing minimal effects on L929 cells. This selectivity underscores its potential as an anticancer agent with reduced toxicity to normal cells .

Case Study 2: Enzyme Inhibition

In vitro assays were conducted to assess the inhibitory effects of various pyrazolo[1,5-a]pyrimidine derivatives on AXL kinase activity. The results indicated that modifications at specific positions significantly enhanced inhibitory potency. Compounds with electron-withdrawing groups at position 7 showed increased binding affinity to the kinase active site .

Data Tables

Biological Activity Effect Reference
AnticancerInduces apoptosis in HeLa cells
Enzyme InhibitionInhibits AXL and c-MET kinases
AntiviralInhibits replication of Para 3 virus

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